1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene
Overview
Description
1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene is an organosilicon compound with the molecular formula C12H13F3Si . It is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a trimethylsilyl-ethynyl group.
Scientific Research Applications
1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Pharmaceuticals: The compound serves as a building block for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Organic Synthesis: It is employed in various organic synthesis reactions to introduce trifluoromethyl and ethynyl groups into target molecules.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups are often used in pharmaceuticals, agrochemicals, and materials due to their unique properties .
Mode of Action
It’s known that trifluoromethyl groups can participate in various chemical reactions . For instance, in the presence of a metal salt, trifluoromethyltrimethylsilane reacts with aldehydes and ketones to give a trimethylsilyl ether .
Biochemical Pathways
The trifluoromethyl group is known to play an increasingly important role in the trifluoromethylation of carbon-centered radical intermediates .
Result of Action
The trifluoromethyl group is known to contribute to the biological activity of many pharmaceuticals .
Action Environment
It’s known that the stability and reactivity of trifluoromethyl groups can be influenced by factors such as temperature and ph .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene can be synthesized through a multi-step process involving the following key steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an aryl halide reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Trimethylsilyl Group: The ethynyl group is then protected by the addition of a trimethylsilyl group using trimethylsilyl chloride in the presence of a base such as triethylamine.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction using a reagent such as trifluoromethyl iodide in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Comparison with Similar Compounds
- 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene
- 4-Ethynyl-α,α,α-trifluorotoluene
- 1-Ethynyl-3,5-bis(trifluoromethyl)benzene
- 1-Phenyl-2-trimethylsilylacetylene
Comparison: 1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene is unique due to the specific positioning of the trifluoromethyl and ethynyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a preferred choice for certain synthetic applications .
Properties
IUPAC Name |
trimethyl-[2-[3-(trifluoromethyl)phenyl]ethynyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3Si/c1-16(2,3)8-7-10-5-4-6-11(9-10)12(13,14)15/h4-6,9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWMUAXYSGPPIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401537 | |
Record name | 1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40230-93-1 | |
Record name | 1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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